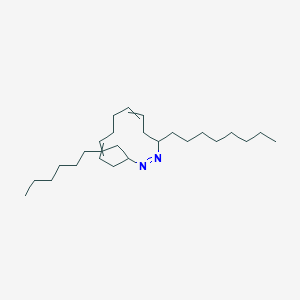
4-benzamidobenzoic acid;N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzamidobenzoic acid;N,N-diethylethanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its role in the synthesis of various derivatives that exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzamidobenzoic acid typically involves the reaction of benzoyl chloride with 4-aminobenzoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product .
Industrial Production Methods
Industrial production methods for 4-benzamidobenzoic acid involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-benzamidobenzoic acid, which can exhibit different biological activities .
Applications De Recherche Scientifique
4-Benzamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and pain management.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-benzamidobenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the conversion of epoxyeicosatrienoic acids to their corresponding diols. This inhibition can lead to various physiological effects, such as reduced blood pressure and decreased inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzoylaminobenzoic acid
- 4-(4-Chlorobenzamido)benzoic acid
- 4-Benzamidobenzoic acid hydrazide derivatives
Uniqueness
4-Benzamidobenzoic acid stands out due to its specific inhibitory activity against soluble epoxide hydrolase, making it a valuable compound in the development of new therapeutic agents .
Propriétés
Numéro CAS |
89423-17-6 |
|---|---|
Formule moléculaire |
C20H26N2O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-benzamidobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C14H11NO3.C6H15N/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18;1-4-7(5-2)6-3/h1-9H,(H,15,16)(H,17,18);4-6H2,1-3H3 |
Clé InChI |
CKSOTLOJJAOZPO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)




![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)

![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)




